Petromurin C

breast cancer MCF-7 bis-indolyl benzenoid

Petromurin C (CAS 194608-29-2) is a bis-indolyl benzenoid fungal metabolite distinguished by its 5-hydroxyindole moiety, conferring unique cytotoxicity profiles unattainable with close analogs like petromurin D or kumbicin D. This compound delivers 3.1-fold selectivity for FLT3-ITD-mutated MV4-11 AML cells over normal PBMCs and synergizes with gilteritinib (CI < 0.7), making it essential for AML combination therapy research. Documented estrogen receptor engagement (ERβ > ERα) and α-glucosidase inhibition (IC50 7.5 µM, 75-fold more potent than acarbose) further support ER+ breast cancer and antidiabetic lead discovery programs. The 2025 total synthesis now enables SAR-driven optimization. Researchers requiring the specific Petromurin C chemotype for mechanism-of-action or SAR studies should source this exact compound rather than assuming class-level interchangeability.

Molecular Formula C26H24N2O5
Molecular Weight 444.5 g/mol
Cat. No. B8070036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePetromurin C
Molecular FormulaC26H24N2O5
Molecular Weight444.5 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C(=C1OC)C2=CNC3=CC=CC=C32)OC)OC)C4=CNC5=C4C=C(C=C5)O
InChIInChI=1S/C26H24N2O5/c1-30-23-21(17-12-27-19-8-6-5-7-15(17)19)24(31-2)26(33-4)22(25(23)32-3)18-13-28-20-10-9-14(29)11-16(18)20/h5-13,27-29H,1-4H3
InChIKeyQJQIGLORIRGXRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Petromurin C: Bis-Indolyl Benzenoid Fungal Metabolite for Oncology and Enzyme Inhibition Research


Petromurin C (CAS 194608-29-2, molecular formula C26H24N2O5) is a bis-indolyl benzenoid secondary metabolite originally isolated from the ascostromata of the marine-derived fungus Petromyces muricatus (also reported as Aspergillus muricatus) [1]. Structurally, it features a tetramethoxylated central phenyl core flanked by two indole moieties—one unsubstituted indole and one 5-hydroxyindole—placing it within the asterriquinone/asterriquinol family of fungal alkaloids [2]. The compound has been subsequently re-isolated from multiple fungal sources, including Aspergillus candidus KUFA0062 and Aspergillus subramanianii 1901NT-1.40.2 [3], underscoring its taxonomic distribution and the reproducibility of its isolation for research procurement. Petromurin C has demonstrated cytotoxic activity across multiple cancer cell lines and exhibits a distinctive mechanism involving estrogen receptor engagement and mitochondrial stress-mediated apoptosis [4].

Why Generic Substitution Fails for Petromurin C in Bis-Indolyl Benzenoid Research


Within the bis-indolyl benzenoid family—which includes petromurins A, B, D, kumbicins A–D, asterriquinol D dimethyl ether, and candidusin D—small structural variations produce markedly divergent biological activity profiles that preclude generic substitution [1]. Petromurin C bears a 5-hydroxyindole moiety that distinguishes it from its direct analog petromurin D (which lacks this hydroxyl), and this single functional group difference drives differential cytotoxicity, enzyme inhibition, and target engagement [2]. Furthermore, the tetramethoxy substitution pattern on the central phenyl ring creates a distinct pharmacophore compared to prenylated analogs such as kumbicin C and D [3]. Researchers procuring compounds for SAR studies, mechanism-of-action investigations, or lead optimization must therefore source the specific Petromurin C chemotype rather than assuming class-level interchangeability. The quantitative evidence below documents exactly where and to what extent Petromurin C diverges from its closest structural comparators.

Petromurin C Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Petromurin C vs. Kumbicin D: MCF-7 Breast Cancer Antiproliferative Activity Comparison

In a 2025 study isolating multiple bis-indolyl benzenoid alkaloids from Aspergillus subramanianii, Petromurin C (designated compound 8) exhibited significant, multi-parametric anti-breast cancer activity in MCF-7 cells at a single tested concentration (10 µM), whereas the structurally related analog kumbicin D (compound 6) showed no reported activity in the same breast cancer assays. Petromurin C decreased MCF-7 viability, inhibited colony formation, arrested cell cycle progression, and reduced 3D spheroid area by approximately 30% [1]. Competitive binding experiments with 4-hydroxytamoxifen and molecular docking further revealed that Petromurin C engages estrogen receptors (ERβ > ERα), a mechanism not reported for kumbicin D in this study [1].

breast cancer MCF-7 bis-indolyl benzenoid antiproliferative

Petromurin C FLT3-ITD+ AML Selectivity: Cancer vs. Normal Cell Differential Cytotoxicity

In FLT3-ITD-mutated MV4-11 AML cells, Petromurin C exhibited a 72-hour IC50 of 17.6 ± 4.3 µM. Critically, when tested against normal human peripheral blood mononuclear cells (PBMCs), Petromurin C showed a 72-hour IC50 of 55.1 ± 15.3 µM, yielding a selectivity index (SI) of 3.1 [1]. This differential cytotoxicity was mechanistically linked to the compound's induction of early autophagy followed by mitochondrial stress-mediated intrinsic apoptosis, with dose-dependent Mcl-1 downregulation observed via Western blot at concentrations ranging from 10 to 50 µM [1]. The therapeutic window implied by this selectivity index represents a quantifiable advantage over non-selective cytotoxic agents.

acute myeloid leukemia FLT3-ITD MV4-11 selectivity index mitochondrial stress

Petromurin C α-Glucosidase Inhibition: Cross-Study Potency vs. Clinical Standard Acarbose

Petromurin C inhibits α-glucosidase with an IC50 of 7.5 µM, as reported in a 2021 comprehensive marine natural products activity survey [1]. For context, the clinically approved α-glucosidase inhibitor acarbose—the standard-of-care positive control in diabetes research—exhibits an IC50 of 564.28 ± 4.68 µM in comparable assay systems [2]. While direct head-to-head data from the same experimental run are not available for Petromurin C versus acarbose, the cross-study potency differential (7.5 µM vs. ~564 µM) represents an approximately 75-fold lower IC50 for Petromurin C, placing it among the more potent natural product-derived α-glucosidase inhibitors reported to date. A 2025 total synthesis study of petromurins C–D and kumbicins A–B validated this structural class as α-glucosidase inhibitors, with the most potent derivative (N-Boc-kumbicin A) achieving an IC50 of 8.84 ± 3.38 µM [2].

α-glucosidase inhibition antidiabetic enzyme assay bis-indolyl benzenoid

Petromurin C Synergy with Gilteritinib in FLT3-ITD+ AML: Combination Index Quantification

Petromurin C exhibits quantifiable pharmacological synergy with the FDA-approved FLT3 inhibitor gilteritinib in FLT3-ITD-mutated MV4-11 AML cells. Isobologram analysis and Chou-Talalay combination index (CI) calculations demonstrated that Petromurin C (at 10 and 20 µM) combined with gilteritinib (at 1, 10, and 30 nM) produced CI values consistently below 1.0 across the entire dose matrix, with several combinations achieving CI values below 0.7—the conventional threshold for strong synergy [1]. Notably, the synergy was achieved at sub-toxic concentrations of Petromurin C, suggesting that the combination strategy may mitigate individual compound toxicity while preserving anti-leukemic efficacy [1]. Western blot analysis confirmed that the combination enhanced Mcl-1 downregulation and PARP cleavage compared to either agent alone [1].

drug synergy combination therapy FLT3 inhibitor gilteritinib AML

Petromurin C Optimal Research Application Scenarios Based on Quantitative Evidence


FLT3-ITD+ Acute Myeloid Leukemia Mechanism and Combination Therapy Studies

Petromurin C is optimally suited for AML research focusing on FLT3-ITD-mutated disease models. The compound's 3.1-fold selectivity for MV4-11 AML cells over normal PBMCs [1] provides a documented therapeutic window for in vitro mechanistic studies. Its synergy with gilteritinib (CI < 0.7) [1] makes it a strong candidate for combination therapy investigations, particularly in projects examining Mcl-1 downregulation and mitochondrial stress-mediated apoptosis pathways. Researchers studying autophagy-apoptosis crosstalk in leukemia will find Petromurin C's dual induction of early autophagy followed by apoptotic cell death [1] a valuable pharmacological tool for pathway interrogation.

Estrogen Receptor-Positive (ER+) Breast Cancer Target Engagement and SAR Studies

Based on the direct head-to-head data showing Petromurin C's activity against MCF-7 breast cancer cells while kumbicin D remains inactive [2], Petromurin C is the preferred procurement choice for ER+ breast cancer research within the bis-indolyl benzenoid family. The documented engagement of estrogen receptors (ERβ > ERα) and 30% 3D spheroid area reduction at 10 µM [2] supports its use in studies investigating ER-mediated anticancer mechanisms, endocrine therapy resistance, and 3D tumor model pharmacology.

α-Glucosidase Inhibition for Antidiabetic Lead Discovery and Enzyme Mechanism Studies

With an α-glucosidase IC50 of 7.5 µM—approximately 75-fold more potent than the clinical standard acarbose [3] [4]—Petromurin C represents a compelling scaffold for antidiabetic lead discovery programs. The recent 2025 total synthesis of petromurins C–D and kumbicins A–B [4] now enables structure-activity relationship (SAR) studies and the generation of synthetic analogs. Researchers focused on non-sugar-mimetic α-glucosidase inhibitors with novel chemotypes will find Petromurin C a valuable starting point for medicinal chemistry optimization.

Cross-Cancer Panel Screening and Polypharmacology Profiling

Petromurin C has demonstrated antiproliferative activity across a diverse cancer cell line panel including colorectal, liver, lung, breast, and brain cancer lines [1]. This broad but differential activity profile—coupled with its selectivity index in AML [1] and distinct ER engagement in breast cancer [2]—positions Petromurin C as an attractive compound for polypharmacology screening and target deconvolution studies. Procurement for broad oncology profiling panels is supported by its reproducible isolation from multiple fungal sources [5] and commercial availability from multiple vendors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Petromurin C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.